1-Methyl-3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride is a heterocyclic compound characterized by the presence of a triazole ring fused with a piperidine moiety. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties, particularly in the development of therapeutic agents for various diseases. The unique structural features of this compound enable it to interact with biological targets, making it a versatile scaffold for drug design and development.
1-Methyl-3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride is classified as a triazole derivative. Triazoles are five-membered heterocycles containing three nitrogen atoms, known for their diverse biological activities. This compound falls under the category of bioactive molecules being explored for therapeutic applications, including antimicrobial and anticancer activities.
The synthesis of 1-methyl-3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride typically involves the cyclization of appropriate precursors. A common synthetic route includes the reaction of 1-methyl-1H-1,2,4-triazole-5-amine with piperidinone in the presence of reducing agents under controlled conditions.
The reaction is generally carried out in organic solvents such as ethanol or methanol at temperatures ranging from 50°C to 70°C to facilitate cyclization. In industrial settings, continuous flow reactors can enhance production efficiency by ensuring consistent quality and yield. The use of catalysts, such as palladium for hydrogenation processes, can further optimize synthesis .
The molecular structure of 1-methyl-3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride features a triazole ring connected to a piperidine group. The triazole ring consists of three nitrogen atoms and two carbon atoms arranged in a five-membered ring system.
Key structural data includes:
The compound undergoes various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 1-methyl-3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride involves its interaction with specific molecular targets within biological systems. The triazole ring can modulate enzyme activity and receptor interactions, while the piperidine moiety enhances binding affinity and selectivity towards these targets. The precise pathways depend on the biological context and application being investigated .
Physical properties include:
Chemical properties encompass:
1-Methyl-3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride has diverse applications in scientific research:
Chemistry: Utilized as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential bioactive properties in various biological assays.
Medicine: Explored for therapeutic effects against neurological disorders and as an antimicrobial agent.
Industry: Employed in developing new materials and as a catalyst in specific chemical reactions .
The synthesis of 1-methyl-3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride relies on established cyclocondensation and ring transformation strategies for constructing the 1,2,4-triazole-piperidine hybrid core. A prevalent approach involves the reaction of piperidine-3-carboxamidine derivatives with hydrazine precursors, followed by intramolecular cyclization. For example, N-guanidinosuccinimide intermediates undergo nucleophilic ring opening with aliphatic amines under microwave irradiation (60–120°C), facilitating simultaneous 1,2,4-triazole ring closure [5] [9]. Alternative routes employ 3-aminopiperidine and N-methyl-N'-cyanoimidates, where thermal cyclization (100–140°C) yields the triazole-piperidine scaffold with regioselective control [9] [10]. Challenges in these pathways include moderate yields (45–65%) due to competing decomposition and the need for chromatographic purification of regioisomers when unsymmetrical precursors are used [6] [10]. Microwave-assisted synthesis significantly improves efficiency, achieving reaction completion in ≤1 hour with yields up to 85% by minimizing side reactions [9].
Table 1: Classical Synthetic Routes for 1,2,4-Triazole-Piperidine Cores
Starting Materials | Conditions | Key Intermediate | Yield (%) | Limitations |
---|---|---|---|---|
Piperidine-3-carboxamidine + acylhydrazide | Reflux, ethanol, 12 h | N-Acylguanidine | 50–65 | Regioisomer separation required |
3-Aminopiperidine + N-methyl-N'-cyanoimidate | 100°C, toluene, 8 h | Cyanoamidine adduct | 60–75 | High temperature sensitivity |
N-Guanidinosuccinimide + alkylamine | Microwave, 100°C, 45 min | Ring-opened succinimide | 70–85 | Limited to nucleophilic amines |
Recent advances emphasize one-pot multicomponent reactions to streamline synthesis. A copper-catalyzed oxidative coupling between 3-aminopiperidine, methylhydrazine, and aldehydes constructs the triazole ring via sequential N–C and N–N bond formation under aerobic conditions, achieving 80% yield with reduced purification steps [6] [9].
Fragment-based drug discovery (FBDD) has been pivotal in optimizing 1-methyl-3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine derivatives for kinase inhibition. The dihydrochloride salt’s parent triazole-piperidine fragment exhibits intrinsic affinity for kinase ATP-binding sites due to hydrogen-bonding capabilities of the triazole amine and steric complementarity of the piperidine ring. Virtual screening campaigns leverage in silico pharmacophore models derived from FGFR1 (PDB: 4ZSA), incorporating hydrogen-bond acceptor/donor features and hydrophobic pockets to identify viable fragments [3] [7]. In one study, a fragment library of 11,809 hinge-binding motifs was screened against FGFR1 using Ligand Pharmacophore Mapping in Discovery Studio 4.0, followed by Surflex-Dock molecular docking. This identified the 1,2,4-triazole-piperidine core as a hit with fit scores >4.0, driven by interactions with Ala564 and Glu562 residues [3] [7].
Table 2: Biophysical Techniques for Fragment Screening of Triazole-Piperidine Hybrids
Technique | Throughput | Affinity Range (KD) | Target Consumption | Utility in Optimization |
---|---|---|---|---|
Native Mass Spectrometry | Medium–High | µM–mM | Low | Detects weak binding; measures stoichiometry |
Surface Plasmon Resonance | Medium | µM–mM | Low | Provides kinetic parameters (kon/koff) |
Protein-Observed NMR | Low–Medium | µM–mM | High | Maps binding site and residues |
X-Ray Crystallography | Low–Medium | N/A | High | Guides growth via structure-based design |
Hit-to-lead optimization involves fragment merging or growing strategies. Molecular dynamics simulations revealed that introducing a methyl group at N1 of the triazole improved hydrophobic contact with FGFR1’s hinge region, increasing ligand efficiency by 0.35 kcal/mol per heavy atom [3]. This modification, coupled with dihydrochloride salt formation, enhanced cellular permeability (log P reduction from 1.8 to 0.2) while maintaining FGFR1 inhibitory activity (IC₅₀ = 15 nM) [3] [7].
Ultrasound-assisted synthesis provides a sustainable alternative for preparing 1-methyl-3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine intermediates, leveraging acoustic cavitation to accelerate cyclization steps. Cavitation—characterized by microbubble formation, growth, and implosive collapse—generates localized hotspots (temperatures ≈5,000 K; pressures ≈500 atm) that enhance reaction kinetics by 10⁶-fold [4] [8]. In practice, sonication (20–50 kHz, 100 W) of a mixture containing 3-aminopiperidine and methylhydrazonoyl chloride in aqueous ethanol at 70°C achieves 95% cyclization conversion in 30 minutes, compared to 12 hours under conventional reflux [4] [8]. The collapse of transient bubbles also induces microjetting that continuously cleans reactant surfaces, preventing catalyst fouling and improving yields by 15–30% [8].
Critical parameters for ultrasound optimization include:
Table 3: Ultrasound vs. Conventional Synthesis of Triazole Intermediates
Parameter | Ultrasound Method | Conventional Method | Improvement |
---|---|---|---|
Reaction Time | 0.5–1 h | 8–12 h | 15-fold reduction |
Yield | 88–92% | 60–75% | 20–30% increase |
Byproduct Formation | <5% | 15–25% | Reduced purification burden |
Energy Consumption | 0.5 kWh/mol | 3.2 kWh/mol | 85% reduction |
Mechanochemical approaches, though less explored for this specific molecule, show promise via solvent-free ball milling of guanidine and hydrazone precursors, achieving near-quantitative yields in 2 hours [6] [10].
Conversion of 1-methyl-3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine to its dihydrochloride salt significantly enhances pharmaceutical relevance by addressing inherent solubility and stability limitations. The free base exhibits poor aqueous solubility (<0.1 mg/mL at pH 7.4) due to crystalline lattice energy and piperidine basicity (pKa = 10.6). Salt formation involves dissolving the free base in anhydrous ethanol or acetonitrile at 0–5°C, followed by controlled addition of 2.0–2.2 equivalents of hydrochloric acid (1M in diethyl ether) to ensure complete di-protonation without degradation [1] [3]. The piperidine nitrogen (pKa ≈ 10.6) and triazole N4 nitrogen (pKa ≈ 3.0) serve as protonation sites, confirmed by ¹H-NMR chemical shift changes (Δδ = +0.8 ppm for piperidine Hα) [1] [10].
The dihydrochloride salt elevates aqueous solubility to >50 mg/mL by disrupting crystal packing and facilitating ion-dipole interactions with water. Stability studies (40°C/75% RH, 4 weeks) show the salt maintains >98% purity, whereas the free base degrades by 8–12% due to oxidative piperidine ring deformation [1] [3]. Hygroscopicity is mitigated by crystallizing the salt from ethanol/diethyl ether mixtures, yielding a non-hygroscopic polymorph with a high dehydration onset temperature (185°C) [1]. Cold-chain storage (2–8°C) is recommended for long-term stability, as thermal stress (>40°C) accelerates chloride dissociation and free base precipitation [1]. X-ray powder diffraction confirms a monoclinic crystal system (space group P2₁/c) with chloride ions hydrogen-bonded to protonated nitrogens (N–H···Cl = 2.98 Å), conferring rigidity against humidity-induced amorphization [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9